molecular formula C13H9F3N4OS B2976528 Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether CAS No. 339017-51-5

Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether

Cat. No. B2976528
CAS RN: 339017-51-5
M. Wt: 326.3
InChI Key: NNDLODPWBIAQQU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methyl group, a trifluoromethyl group, a triazolo[4,3-b]pyridazine ring, and a phenyl ether group . These groups can contribute to the compound’s reactivity and properties.


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-component reactions . For example, 3-trifluoromethyl-1,2,4-triazoles can be synthesized via a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the triazolo[4,3-b]pyridazine ring . These groups can participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Scientific Research Applications

Synthetic Methods and Molecular Structure

One approach to synthesizing biologically significant compounds involves the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are prepared from N-(pyridin-2-yl)benzimidamides via intramolecular annulation. This method features a short reaction time and high yields, highlighting the efficiency of constructing the triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).

Another research area involves the synthesis and characterization of compounds for potential antimicrobial applications. For instance, new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines were synthesized and evaluated for their anticancer activity, demonstrating the versatility of this compound class in drug development (Bakavoli et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .

Future Directions

Triazole derivatives are a focus of ongoing research due to their wide range of potential applications in pharmaceuticals and other industries . Future research may explore new synthesis methods, potential uses, and safety profiles of these compounds.

properties

IUPAC Name

6-(4-methoxyphenyl)sulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c1-21-8-2-4-9(5-3-8)22-11-7-6-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDLODPWBIAQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether

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